3-(3-Methylpyridin-2-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBTVPAYRMOTBK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid typically involves the reaction of 3-methylpyridine with an appropriate reagent to introduce the propenoic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 3-methylpyridine-2-carbaldehyde to form the desired product. The reaction conditions usually include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridine derivatives.
Scientific Research Applications
3-(3-Methylpyridin-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpyridin-2-yl)prop-2-enoic acid
- 3-(4-Methylpyridin-2-yl)prop-2-enoic acid
- 3-(5-Methylpyridin-2-yl)prop-2-enoic acid
Uniqueness
3-(3-Methylpyridin-2-yl)prop-2-enoic acid is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
3-(3-Methylpyridin-2-yl)prop-2-enoic acid, also known as (E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 163.17 g/mol. The compound features a pyridine ring substituted with a methyl group and a propenoic acid moiety, which contributes to its unique chemical behavior and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory therapies.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could help in mitigating oxidative stress-related diseases.
- Potential as a Therapeutic Agent : Ongoing research is exploring the compound's efficacy in various therapeutic contexts, particularly concerning its interaction with biological targets involved in disease processes.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways critical for cellular function.
- Receptor Binding : Its structure allows it to bind to specific receptors, potentially influencing signaling pathways involved in inflammation and immune responses .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methylpyridin-3-yl)prop-2-enoic acid | Methyl group at position 4 | Similar antimicrobial properties |
| 3-(3-Methylpyridin-4-yl)propanoic acid | Saturated propanoic acid instead of propenoic | Reduced activity compared to propenoic derivative |
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing efficacy comparable to standard antibiotics.
- Anti-inflammatory Mechanism Investigation : Research involving cell cultures indicated that the compound could reduce the production of pro-inflammatory cytokines, suggesting a pathway through which it exerts its anti-inflammatory effects. This was measured using ELISA assays to quantify cytokine levels before and after treatment with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
